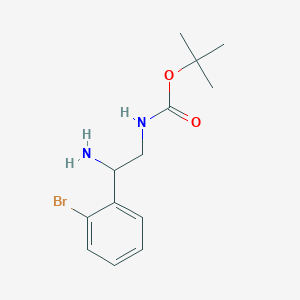

tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate

Übersicht

Beschreibung

tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoaniline under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the amine:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCH) or HCl in dioxane.

-

Mechanism : Acid-catalyzed cleavage of the carbamate ester bond, releasing CO₂ and forming the ammonium salt.

-

Applications : Enables further reactions at the amine site, such as amide bond formation or alkylation.

Bromophenyl Group Reactivity

The 2-bromophenyl group undergoes transition-metal-catalyzed cross-couplings, facilitating aryl functionalization:

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, and a base (e.g., K₂CO₃).

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

-

Product : Biaryl derivatives, useful in pharmaceutical intermediates.

Buchwald–Hartwig Amination

-

Reagents : Amines, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Mechanism : Palladium-mediated coupling of the aryl bromide with amines.

-

Product : Aryl amines, enabling diversification of the aromatic ring.

Amine Functionalization

The primary amine participates in nucleophilic reactions after Boc deprotection:

Schiff Base Formation

-

Reagents : Aldehydes or ketones.

-

Product : Imines, intermediates for further reduction or cyclization.

Acylation

-

Reagents : Acid chlorides or anhydrides.

-

Product : Amides, enhancing stability or modifying pharmacokinetic properties.

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound features a tert-butyl group , an amino group , and a bromophenyl moiety , which contribute to its unique chemical reactivity. The amino group can participate in nucleophilic substitution reactions, while the bromine atom serves as a leaving group in various chemical transformations. This reactivity allows for the synthesis of diverse derivatives, making it a valuable building block in organic chemistry.

Medicinal Chemistry

- Drug Development: tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is explored as a precursor in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its structural features may enhance bioactivity and selectivity towards biological targets.

- Therapeutic Potential: Ongoing research investigates its role as an inhibitor or substrate in biochemical assays, contributing to the understanding of enzyme mechanisms and protein-ligand interactions.

Organic Synthesis

- Building Block: The compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. It serves as a protecting group for amines, enabling selective reactions without interference from the amino group.

- Versatile Intermediate: Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it suitable for generating diverse chemical entities.

Case Study 1: Pharmaceutical Applications

In a study exploring the synthesis of enzyme inhibitors, this compound was used to develop compounds with enhanced binding affinity to target enzymes. The results demonstrated improved efficacy compared to existing inhibitors, highlighting its potential in drug design.

Case Study 2: Organic Synthesis

A research project focused on synthesizing novel derivatives of this compound through nucleophilic substitution reactions. The study revealed that modifying the bromophenyl moiety could significantly alter the biological activity of the resulting compounds, showcasing its utility in generating targeted bioactive molecules.

Wirkmechanismus

The mechanism of action of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues . The tert-butyl group can enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate: Similar structure but with the bromine atom on the para position of the phenyl ring.

tert-Butyl (2-amino-2-(2-chlorophenyl)ethyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

tert-Butyl (2-amino-2-(2-fluorophenyl)ethyl)carbamate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The tert-butyl group also provides steric hindrance, which can influence the compound’s reactivity and stability.

Biologische Aktivität

Tert-butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure includes a tert-butyl group, an amino group, and a bromophenyl moiety, contributing to its unique reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₃H₁₉BrN₂O₂

- Molecular Weight : 315.20 g/mol

- Structural Features : The presence of the amino group allows for hydrogen bonding, while the bromophenyl group can engage in π-π interactions, enhancing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins or nucleic acids.

- Hydrophobic Interactions : The bromophenyl moiety enhances hydrophobic interactions, which can stabilize binding to enzyme active sites or receptor sites.

These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of bromophenyl-containing compounds exhibit significant antiproliferative effects on various cancer cell lines. For example, modifications of similar structures have demonstrated IC50 values indicating potent activity against human cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural properties. For instance, compounds with similar functionalities have been reported to inhibit tubulin polymerization, which is crucial in cancer treatment strategies .

Case Studies and Research Findings

- Antiproliferative Studies :

-

Mechanistic Insights :

- Research indicated that the interaction of related bromophenyl derivatives with tubulin leads to significant inhibition of polymerization, suggesting a potential mechanism for their anticancer effects. This was evidenced by flow cytometry studies showing alterations in cell cycle progression in treated cells .

- Synthesis and Biological Evaluation :

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds compared to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl (2-amino-2-(4-bromophenyl)ethyl)carbamate | Similar backbone with bromophenyl | Different bromine position may affect activity |

| N-Boc-(S)-phenylalanine | Contains amino acid structure | Naturally occurring amino acid; potential for peptide synthesis |

| tert-Butyl N-[2-amino-1-(4-bromophenyl)ethyl]carbamate | Similar backbone but different substitution pattern | May exhibit different biological properties |

This comparison highlights the potential versatility of this compound in drug design and organic synthesis.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNWFWHKHZIBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585750 | |

| Record name | tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-41-5 | |

| Record name | 1,1-Dimethylethyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939760-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.